9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a morpholinylpropylamino side chain, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety and the morpholinylpropylamino side chain. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its binding affinity, selectivity, and biological activity.
Medicine
In medicine, This compound is explored for its therapeutic potential. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared to other pyrido[1,2-a]pyrimidin-4-one derivatives, thiazolidin-5-ylidene compounds, and morpholinylpropylamino analogs.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable compound for research and development.
Properties
CAS No. |
477735-27-6 |
---|---|
Molecular Formula |
C23H29N5O3S2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O3S2/c1-3-8-28-22(30)18(33-23(28)32)15-17-19(24-7-5-9-26-11-13-31-14-12-26)25-20-16(2)6-4-10-27(20)21(17)29/h4,6,10,15,24H,3,5,7-9,11-14H2,1-2H3/b18-15- |
InChI Key |
JNNNAKJSALXHHV-SDXDJHTJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)SC1=S |
Origin of Product |
United States |
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